1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride
Description
IUPAC Name and Structural Formula
The IUPAC name for the base structure is 1-(benzo[d]oxazol-2-yl)-2-phenylethan-1-amine , reflecting its core benzoxazole ring fused to a benzene moiety, an ethylamine backbone, and a phenyl substituent. The hydrochloride salt form adds a protonated amine group bonded to a chloride counterion.
Structural formula :
- Benzoxazole core : A bicyclic structure comprising a benzene ring fused to an oxazole ring (oxygen at position 1, nitrogen at position 3).
- Ethylamine chain : A two-carbon chain (CH2-CH2) linking the benzoxazole’s 2-position to the primary amine group.
- Phenyl substituent : A benzene ring attached to the ethylamine’s beta carbon.
- Hydrochloride salt : The amine group is protonated (NH3+) and paired with a chloride ion (Cl–).
The full structural formula is represented as:
$$ \text{C}{15}\text{H}{15}\text{N}_2\text{O} \cdot \text{HCl} $$.
CAS Registry Number and Molecular Specifications
CAS Registry Number :
No CAS number is listed in the provided sources for this specific compound. Related benzoxazole derivatives, such as 2-(benzo[d]oxazol-2-yl)pentan-1-amine (CAS 1490313-56-8) and mitragynine pseudoindoxyl (CAS 2035457-43-1), demonstrate analogous structural motifs but differ in side-chain composition.
Molecular formula :
$$ \text{C}{15}\text{H}{15}\text{N}_2\text{O} \cdot \text{HCl} $$
Molecular weight :
Calculated as 275.76 g/mol (base: 239.29 g/mol; HCl: 36.46 g/mol).
Key molecular features :
| Property | Value |
|---|---|
| Hydrogen bond donors | 2 (amine NH3+, oxazole NH) |
| Hydrogen bond acceptors | 3 (oxazole O, N; amine N) |
| Rotatable bonds | 4 |
| Aromatic rings | 2 (benzoxazole, phenyl) |
These properties derive from computational analysis of analogous benzoxazole-amine hybrids.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2;1H |
InChI Key |
BQCALYZJFPHORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Mechanism
- Imine Formation : React o-aminophenol with aromatic aldehydes (e.g., benzaldehyde) in methanol under acidic conditions to form ortho-iminophenol intermediates.
- Electrochemical Oxidation : Use an iodine(III) mediator (e.g., 4-nitrophenyl iodane) generated electrochemically to oxidize the imine to a benzoxazole ring.
- Side-Chain Introduction : Alkylate the benzoxazole with 2-phenylethanamine or its precursors (e.g., via nucleophilic substitution).
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Hexafluoroisopropanol (HFIP) | |
| Temperature | 20–25°C | |
| Redox Mediator | I(III) species (1.1 equiv) | |
| Yield (Benzoxazole Step) | 78–85% |
Thermolytic Dithiazole Ring-Opening
Thermolysis of 1,2,3-dithiazole derivatives provides a route to benzoxazole intermediates, which can be functionalized.
Reaction Pathway
- Dithiazole Synthesis : React o-aminophenol with disulfur dichloride (S₂Cl₂) and aryl/hetaryl aldehydes to form 4-substituted 5H-1,2,3-dithiazol-5-ylideneamino)phenols.
- Thermolysis : Heat the dithiazole in polar solvents (e.g., ethanol) to generate methanimines (R₂C=N–NH–Ar), which undergo intramolecular cyclization to form imidazole or benzoxazole derivatives.
- Side-Chain Attachment : Introduce the 2-phenylethanamine group via reductive amination or alkylation.
Key Findings
| Substrate | Solvent | Product (Yield) | |
|---|---|---|---|
| 4-Aryl-dithiazole | Ethanol | Benzoxazole (85–90%) | |
| 4-Hetaryl-dithiazole | MeCN | Methanimine (75–80%) |
Nucleophilic Substitution and Salt Formation
The hydrochloride salt is typically formed by protonating the free base with HCl in anhydrous solvents.
Procedure
Purification
| Step | Solvent | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| Crystallization | Ethyl acetate | 70–80 | >95 | |
| Recrystallization | Acetone/H₂O | 65–75 | >98 |
Alternative Strategies
Ultrasound-Assisted Synthesis
Ultrasound irradiation accelerates condensation reactions, as demonstrated in hydrazide synthesis. Applying this to benzoxazole formation could reduce reaction times.
Copper-Catalyzed Coupling
For aryl-aryl bond formation, Ullmann-type couplings (e.g., CuI/8-hydroxyquinoline) could attach the phenyl group to the ethylamine side chain.
Critical Analysis of Reported Methods
Strengths
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of N-substituted benzoxazole derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 1-(benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is its potential as an anticancer agent. Studies have shown that derivatives of benzo[d]oxazole exhibit inhibitory effects on various cancer cell lines, including those resistant to conventional therapies.
Case Study: c-Met Kinase Inhibition
Research indicates that compounds with benzo[d]oxazole scaffolds can effectively inhibit c-Met kinase, which is implicated in tumor growth and metastasis. For instance, a study identified benzo[d]oxazol-2(3H)-one derivatives as potent inhibitors of c-Met kinase, demonstrating IC50 values as low as 1 nM against this target . The structural modifications in these compounds enhance their binding affinity, leading to significant antiproliferative effects on cancer cells.
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective properties of compounds related to this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection Against Oxidative Stress
In vitro studies have demonstrated that certain benzo[d]oxazole derivatives can mitigate oxidative damage in neuronal cell lines. The mechanism appears to involve the modulation of antioxidant pathways, suggesting potential therapeutic applications for neurodegenerative diseases .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored, with findings indicating effectiveness against a range of bacterial strains.
Case Study: Antibacterial Activity
A study focused on the synthesis and evaluation of various benzo[d]oxazole derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzo[d]oxazole ring enhance antibacterial potency, making these compounds candidates for further development as antimicrobial agents .
Synthesis and Structural Variations
The synthesis of this compound involves various methods that allow for structural modifications, potentially enhancing its biological activity.
| Synthesis Method | Description | Yield |
|---|---|---|
| Traditional Synthesis | Utilizes standard organic reactions to form the compound | Moderate |
| Microwave-Assisted Synthesis | Employs microwave irradiation to expedite reactions | High |
| Green Chemistry Approaches | Focuses on environmentally friendly reagents and conditions | Variable |
These synthesis methods not only affect yield but also influence the biological properties of the resulting compounds.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations
- 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (166) : Features a propargyl alcohol substituent instead of the phenylethylamine group. Its ESIMS m/z (M+1) is 188.2, suggesting a molecular weight of ~187.2 g/mol. Unlike the target compound, it lacks a charged amine group, which may reduce aqueous solubility .
- 1-(Benzo[d]oxazol-7-yl)but-2-yn-1-ol (165): Differs in the position of the benzoxazole substitution (7-position vs.
Functional Group Modifications
- 1-(4-(Trifluoromethyl)phenyl)but-2-yn-1-ol (167) : Replaces the benzoxazole moiety with a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, as reflected in its higher ESIMS m/z (M+1: 215.2) .
Benzimidazole Analogs
- 1-(1H-Benzo[d]imidazol-2-yl)-1-phenylmethanamine dihydrochloride: This compound substitutes the benzoxazole core with a benzimidazole ring, which has distinct electronic properties due to the additional nitrogen atom. The dihydrochloride salt form increases polarity compared to the target compound’s monohydrochloride .
Heterocyclic Hybrids
- 2-(6-(Benzo[d]oxazol-2-yl)benzo[d]thiazol-2-yl)acetonitrile (5b) : Combines benzoxazole and benzothiazole moieties with an acetonitrile substituent. It exhibits antitumor activity (50% yield in synthesis) and a higher molecular weight (291.33 g/mol). Its IR and NMR data confirm aromatic and nitrile functionalities, distinguishing it from the target compound’s amine-based structure .
Comparative Data Table
Key Research Findings
- Structural Impact on Solubility : The hydrochloride salt of the target compound likely offers improved aqueous solubility compared to neutral analogs like 166 or 167 .
- Synthetic Accessibility : Derivatives like 165–167 are synthesized in high yields (84–94%) but lack further characterization, highlighting a gap in comparative pharmacological data .
Biological Activity
1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is a heterocyclic compound belonging to the benzoxazole family. Its unique structure is characterized by a benzene ring fused to an oxazole ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is CHClNO, and it is often utilized in its hydrochloride salt form to enhance solubility in aqueous solutions. This property is crucial for biological assays and therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism underlies its potential therapeutic effects, particularly in cancer and microbial infections.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains. For example, a study reported that certain synthesized benzoxazole derivatives showed limited but notable antimicrobial activity against specific pathogens, suggesting the potential for further development as antimicrobial agents .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies using different cancer cell lines have demonstrated cytotoxic effects, with varying degrees of efficacy depending on the cancer type. For instance, one study highlighted that derivatives of benzoxazoles were effective against solid tumor cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism appears to involve modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression.
Anticonvulsant Activity
In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anticonvulsant potential of related compounds. A comparative study indicated that certain benzodiazepine derivatives exhibited significant protection against seizures in animal models, suggesting that similar mechanisms might be applicable to this compound .
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Testing : Compounds derived from the benzoxazole scaffold were tested on B16F10 melanoma cells. Results indicated that specific derivatives significantly reduced cell viability at concentrations as low as 1 μM over 48 hours .
- Antimicrobial Efficacy : A subset of synthesized benzoxazole derivatives was evaluated for their ability to inhibit bacterial growth. The results showed moderate activity against Gram-positive bacteria, highlighting their potential as lead compounds for antibiotic development .
- Pharmacological Assessment : In a study focusing on anticonvulsant properties, compounds were tested using the PTZ-induced seizure model in rodents. Some derivatives provided up to 80% protection at low dosages (0.4 mg/kg), indicating promising anticonvulsant activity .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
